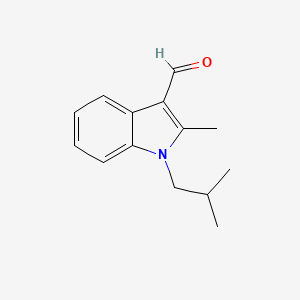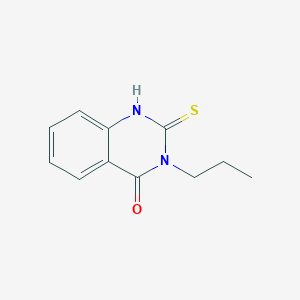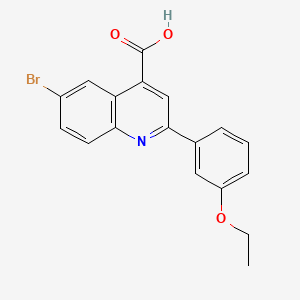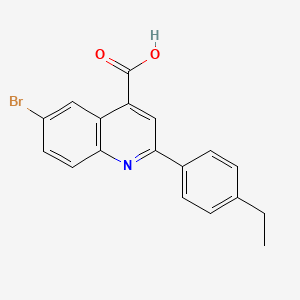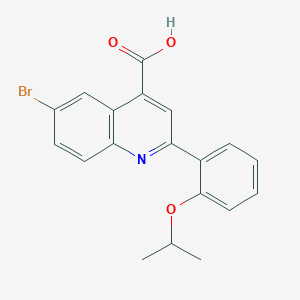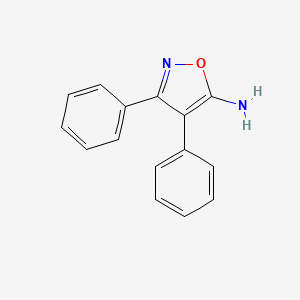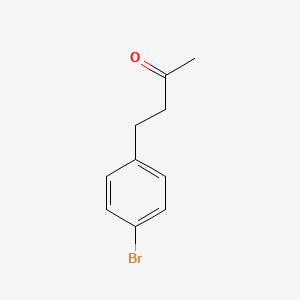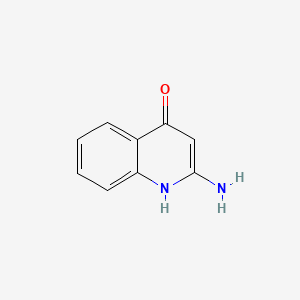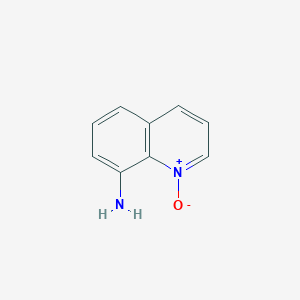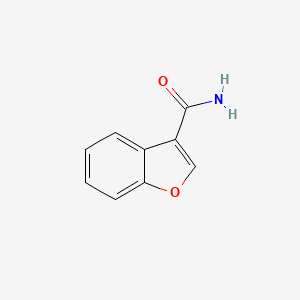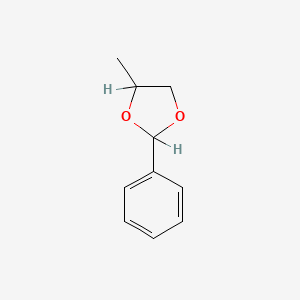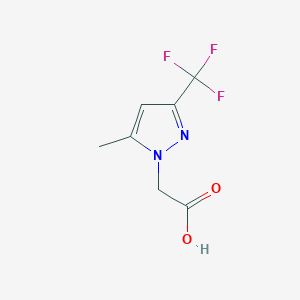
4-Phenylbenzamide
Overview
Description
Mechanism of Action
Target of Action
4-Phenylbenzamide, also known as 4-Biphenylcarboxamide, is a chemical compound with the molecular formula C13H11NO . The primary targets of this compound are non-receptor tyrosine kinases, including Fgr, Lyn, and Hck . These kinases play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and immune responses .
Mode of Action
This compound interacts with its targets, the non-receptor tyrosine kinases, by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes regulated by these kinases .
Biochemical Pathways
These pathways play a crucial role in various cellular processes, including cell growth and differentiation, immune responses, and potentially others .
Pharmacokinetics
Based on its chemical structure, it is predicted to have a small volume of distribution, indicating that the concentration of the drug in the plasma is more significant than in the tissue .
Result of Action
The inhibition of non-receptor tyrosine kinases by this compound can lead to changes in cellular processes regulated by these kinases. This includes potential effects on cell growth and differentiation, immune responses, and other processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbenzamide can be synthesized through the reaction of benzoic acid with aniline. The reaction typically involves heating the mixture of benzoic acid and aniline at elevated temperatures (180-190°C) for about 2 hours, followed by increasing the temperature to 225°C to complete the reaction . The reaction proceeds as follows:
C6H5COOH+C6H5NH2→C6H5CONHC6H5+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out using a one-pot condensation method. This involves the direct condensation of carboxylic acids and amines in the presence of a catalyst such as titanium tetrachloride (TiCl4) in pyridine at 85°C . This method provides high yields and purity of the desired amide product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-Phenylbenzamide has several scientific research applications, including:
Comparison with Similar Compounds
4-Phenylbenzamide can be compared with other similar compounds such as:
Benzamide: A simpler amide with the formula C7H7NO.
N-Phenylbenzamide Derivatives: Compounds with various substituents on the phenyl rings, which can exhibit different biological activities
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activities. Its ability to act as an intermediate in the synthesis of complex molecules makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVCHRDAGWYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345196 | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-20-1 | |
| Record name | 4-Phenylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDJ7W7WH7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-phenylbenzamide derivatives interact with the lysine-specific demethylase 1 (LSD1) enzyme, and what are the downstream effects of this interaction?
A1: Research suggests that certain this compound derivatives, specifically those containing a tranylcypromine (TCP) moiety, act as potent inhibitors of LSD1 []. These derivatives exhibit a structure-activity relationship where meta-substituted derivatives display higher potency than their para-substituted counterparts. The study highlights two meta-thienyl analogs, 4b and 5b, as particularly potent LSD1 inhibitors with IC50 values in the nanomolar range []. Inhibiting LSD1, a histone demethylase, leads to increased levels of histone methylation marks like H3K4me2 and H3K9me2, ultimately affecting gene expression and cellular processes such as cell growth and differentiation [].
Q2: What is the role of this compound derivatives in the context of PPARγ activation and colorectal carcinogenesis?
A2: Research indicates that curcumin, a natural polyphenol, may exert its chemopreventive effects against colorectal cancer through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) []. While the study doesn't directly investigate this compound, it utilizes GW9662 (2-chloro-5-nitro-N-4-phenylbenzamide) as a PPARγ antagonist to confirm the involvement of this pathway []. The study demonstrates that curcumin treatment, similar to GW9662, increases PPARγ protein expression and inhibits the growth of colorectal cancer cells in vitro and in vivo []. This suggests that this compound derivatives, particularly those with structural similarities to GW9662, might hold potential for further investigation as modulators of PPARγ activity in the context of cancer research.
Q3: Can you describe the structural diversity observed in synthesized N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives and its impact on their solid-state structures?
A3: The study investigates six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives, highlighting the impact of substituent modifications on their solid-state structures []. These derivatives share a common core structure but differ in the substituents attached to the arylamide moiety. This structural diversity leads to variations in molecular packing, hydrogen bonding patterns, and even disorder in the crystal lattice []. For example, molecules in compounds (I), (II), and (III) exhibit disorder over two sets of atomic sites, while compounds (IV) and (V) display fully ordered structures []. This study emphasizes the significance of subtle structural changes on the solid-state properties of these compounds, which can ultimately influence their physicochemical characteristics and potential applications.
Q4: What are the potential applications of this compound derivatives based on the available research?
A4: Based on the provided research, this compound derivatives exhibit promising potential in various areas:
- Oncology: As potent LSD1 inhibitors, some this compound derivatives demonstrate anti-proliferative effects against cancer cell lines, suggesting potential as anticancer agents [].
- Inflammatory Diseases: The potential for modulating PPARγ activity with this compound derivatives, as suggested by the curcumin study, warrants further investigation for treating inflammatory diseases where PPARγ plays a crucial role [].
- Drug Design: Understanding the structural diversity and its impact on the solid-state properties of synthesized N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives can contribute significantly to the rational design of novel pharmaceuticals with improved physicochemical properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
